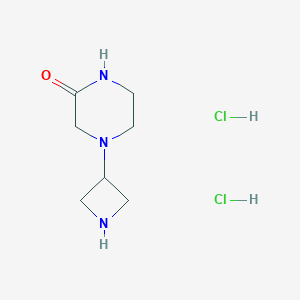

4-(Azetidin-3-YL)piperazin-2-one dihydrochloride

Description

Properties

IUPAC Name |

4-(azetidin-3-yl)piperazin-2-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O.2ClH/c11-7-5-10(2-1-9-7)6-3-8-4-6;;/h6,8H,1-5H2,(H,9,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNIJPEUWMRRWNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C2CNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403766-88-0 | |

| Record name | 4-(azetidin-3-yl)piperazin-2-one dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of 4-(Azetidin-3-YL)piperazin-2-one dihydrochloride in Targeted Protein Degradation

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide elucidates the mechanism of action of 4-(azetidin-3-yl)piperazin-2-one dihydrochloride, a key building block in the rapidly evolving field of targeted protein degradation. Contrary to traditional pharmacophores that act via inhibition or agonism, this compound functions as a sophisticated linker component within Proteolysis Targeting Chimeras (PROTACs). Its intrinsic value lies in its unique structural architecture, which imparts critical physicochemical and conformational properties to the resulting heterobifunctional degraders. This guide will deconstruct the role of the azetidinyl-piperazinone scaffold in the context of the PROTAC mechanism, detailing its influence on ternary complex formation, cellular permeability, and overall degradation efficacy. We will further present validated experimental workflows for the synthesis and characterization of PROTACs incorporating this linker, providing a comprehensive resource for researchers in the vanguard of novel therapeutic development.

Introduction: A Paradigm Shift in Pharmacology - The Rise of PROTACs

The landscape of drug discovery is undergoing a significant transformation, moving beyond the classical occupancy-driven model of pharmacology towards an event-driven one. At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents that, instead of merely inhibiting disease-causing proteins, co-opt the cell's own ubiquitin-proteasome system to achieve their targeted degradation.[1][2]

A PROTAC molecule is a heterobifunctional entity composed of three key components: a ligand that specifically binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[3][4] The PROTAC acts as a molecular bridge, bringing the POI into close proximity with the E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for recognition and subsequent degradation by the 26S proteasome.[5][6] This catalytic process allows a single PROTAC molecule to mediate the degradation of multiple target protein molecules, leading to profound and sustained pharmacological effects at potentially lower doses.[1][2]

The linker, once considered a simple spacer, is now recognized as a critical determinant of a PROTAC's success. Its composition, length, and rigidity profoundly influence the stability of the crucial ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.[7][8] It is within this critical context that 4-(azetidin-3-yl)piperazin-2-one dihydrochloride emerges as a valuable tool in the PROTAC designer's arsenal.[9][10]

The Core Directive of 4-(Azetidin-3-YL)piperazin-2-one dihydrochloride: A Functional Linker in PROTACs

The primary mechanism of action of 4-(azetidin-3-yl)piperazin-2-one dihydrochloride is not as a standalone pharmacologically active agent, but as a sophisticated, structurally rigidifying linker in the synthesis of PROTACs.[9][10] Its unique architecture, combining a four-membered azetidine ring with a six-membered piperazin-2-one core, offers a compelling set of advantages for the rational design of potent and drug-like protein degraders.

The Role of the Piperazin-2-one Scaffold

The piperazin-2-one moiety, a lactam derivative of piperazine, serves as a semi-rigid and polar core for the linker. The incorporation of piperazine and its derivatives into PROTAC linkers has been shown to be a successful strategy for several reasons:

-

Enhanced Solubility: The presence of nitrogen atoms in the piperazine ring can be protonated at physiological pH, thereby increasing the aqueous solubility of the often large and lipophilic PROTAC molecules.[11][12] This is a critical parameter for achieving good oral bioavailability and effective cellular concentrations.

-

Conformational Rigidity: The cyclic nature of the piperazine ring introduces a degree of conformational constraint to the linker.[12][13] This pre-organization can reduce the entropic penalty associated with the formation of the ternary complex, potentially leading to higher binding affinities and more stable complexes.[14]

-

Metabolic Stability: The piperazine ring can be more metabolically stable compared to linear alkyl chains, which can be susceptible to oxidative metabolism.[13]

The Contribution of the Azetidine Moiety

The azetidine ring, a four-membered saturated heterocycle, further enhances the structural and functional properties of the linker:

-

Increased Rigidity and Defined Exit Vectors: The strained four-membered ring of azetidine imparts significant conformational rigidity to the linker. This rigidity helps to precisely control the spatial orientation of the two ligands, which is crucial for achieving a productive ternary complex geometry.[15]

-

Modulation of Physicochemical Properties: The azetidine moiety can influence the overall polarity and three-dimensionality of the PROTAC molecule, impacting its cell permeability and pharmacokinetic profile.[15]

The combination of the piperazin-2-one and azetidine rings in a single linker component provides a powerful tool for fine-tuning the properties of a PROTAC, offering a balance of rigidity, polarity, and synthetic tractability.

Visualizing the Mechanism: The PROTAC Catalytic Cycle

The following diagram illustrates the catalytic cycle of a PROTAC incorporating the 4-(azetidin-3-yl)piperazin-2-one linker.

Caption: Generalized workflow for the synthesis of a PROTAC molecule.

Detailed Protocol:

-

Preparation of Starting Materials:

-

Obtain or synthesize the ligand for the protein of interest (POI) with a suitable functional group for linker attachment (e.g., a carboxylic acid or an amine).

-

Obtain or synthesize the E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon or a VHL ligand) with a compatible functional group. [4][16] * Procure high-purity 4-(azetidin-3-yl)piperazin-2-one dihydrochloride.

-

-

First Coupling Reaction:

-

In an inert atmosphere, dissolve the POI ligand in a suitable anhydrous solvent (e.g., DMF).

-

Add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) to activate the carboxylic acid (if applicable).

-

Add a solution of 4-(azetidin-3-yl)piperazin-2-one (the free base, generated in situ from the dihydrochloride salt by treatment with a base) in the same solvent.

-

Stir the reaction at room temperature until completion, monitoring by LC-MS.

-

Purify the resulting ligand-linker conjugate by column chromatography.

-

-

Second Coupling Reaction:

-

Dissolve the purified ligand-linker conjugate in an anhydrous solvent.

-

In a separate flask, activate the carboxylic acid of the E3 ligase ligand using a coupling agent and a base.

-

Add the activated E3 ligase ligand solution to the ligand-linker conjugate solution.

-

Stir the reaction at room temperature until completion, monitoring by LC-MS.

-

-

Purification and Characterization:

-

Purify the final PROTAC product using preparative HPLC.

-

Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

-

In Vitro and Cellular Evaluation of PROTAC Efficacy

The following table summarizes key experiments to assess the biological activity of the newly synthesized PROTAC.

| Experiment | Methodology | Purpose | Key Parameters |

| Target Engagement Assay | Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) | To confirm the binding of the PROTAC to the POI and the E3 ligase. | Binding affinity (Kd) |

| Ternary Complex Formation Assay | Proximity-based assays (e.g., FRET, AlphaLISA) or biophysical methods (e.g., analytical ultracentrifugation) | To demonstrate the PROTAC-induced formation of the POI-PROTAC-E3 ligase ternary complex. | Ternary complex stability and cooperativity |

| Western Blotting | Standard Western blotting protocols | To quantify the degradation of the POI in cells treated with the PROTAC. | DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) |

| Proteomics Analysis | Mass spectrometry-based proteomics | To assess the selectivity of the PROTAC by measuring changes in the abundance of other proteins in the cell. | Off-target degradation profile |

| Cell Viability Assay | MTT or CellTiter-Glo assay | To determine the cytotoxic effect of the PROTAC on cells. | IC50 (half-maximal inhibitory concentration) |

Conclusion and Future Perspectives

4-(Azetidin-3-yl)piperazin-2-one dihydrochloride is a prime example of a molecular tool whose mechanism of action is defined by its role within a larger, engineered system. As a linker for PROTACs, it offers a unique combination of structural rigidity and favorable physicochemical properties that are highly sought after in the design of next-generation protein degraders. The ability to fine-tune the spatial arrangement of the target- and E3 ligase-binding moieties is paramount to achieving potent and selective degradation, and the azetidinyl-piperazinone scaffold provides a robust platform for this optimization.

The continued exploration of novel linker chemistries is a key frontier in the field of targeted protein degradation. As our understanding of the intricate dynamics of ternary complex formation grows, so too will the demand for sophisticated and versatile linker building blocks like 4-(azetidin-3-yl)piperazin-2-one dihydrochloride. This will undoubtedly pave the way for the development of more effective and safer therapies for a wide range of diseases, including cancer, neurodegenerative disorders, and viral infections.

References

-

PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. 2022. Available from: [Link]

-

PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. 2022. Available from: [Link]

-

A beginner's guide to PROTACs and targeted protein degradation. The Biochemist. 2021. Available from: [Link]

-

PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Europe PMC. 2022. Available from: [Link]

-

Ligands for Target Protein for PROTAC. CD Bioparticles. Available from: [Link]

-

What are PROTACs? Mechanisms, advantages, and challenges. Drug Discovery News. Available from: [Link]

-

The PROTACs mechanism of action—PROTAC promotes the simultaneous and... ResearchGate. Available from: [Link]

-

Proteolysis targeting chimera. Wikipedia. Available from: [Link]

-

E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. PMC - NIH. Available from: [Link]

-

The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI. Available from: [Link]

-

E3 ligase ligand optimization of Clinical PROTACs. Frontiers. Available from: [Link]

-

Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. Available from: [Link]

-

Classification of most common linkers used in PROTAC design based on... ResearchGate. Available from: [Link]

-

Novel approaches for the rational design of PROTAC linkers. PMC - NIH. Available from: [Link]

-

Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. 2022. Available from: [Link]

Sources

- 1. portlandpress.com [portlandpress.com]

- 2. Inhibit or destroy? Why PROTAC technology is emerging as a game changer for drug discovery and cancer therapy. | Revvity [revvity.com]

- 3. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chempep.com [chempep.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. precisepeg.com [precisepeg.com]

4-(Azetidin-3-YL)piperazin-2-one dihydrochloride chemical structure and IUPAC name

An In-Depth Technical Guide to 4-(Azetidin-3-YL)piperazin-2-one dihydrochloride: A Privileged Scaffold in Modern Drug Discovery

Abstract

The confluence of unique stereochemical and physicochemical properties in heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. Among these, the 4-(azetidin-3-yl)piperazin-2-one moiety has emerged as a particularly valuable building block. This technical guide provides a comprehensive overview of 4-(azetidin-3-yl)piperazin-2-one dihydrochloride, detailing its chemical structure, IUPAC nomenclature, synthetic strategies, and critical applications in drug discovery. Special emphasis is placed on its role as a versatile linker in Proteolysis Targeting Chimeras (PROTACs) and as a key structural component in the development of novel therapeutics, particularly for central nervous system (CNS) disorders. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and field-proven insights into the utility of this important chemical entity.

Chemical Identity and Structural Elucidation

The precise chemical identity of a compound is fundamental to its application in research and development. 4-(Azetidin-3-yl)piperazin-2-one dihydrochloride is a salt, with the parent molecule being a bicyclic amine.

IUPAC Name: 4-(azetidin-3-yl)piperazin-2-one;dihydrochloride[1]

Chemical Formula: C₇H₁₅Cl₂N₃O

Molecular Weight: 228.12 g/mol

The core structure consists of a four-membered azetidine ring connected via a nitrogen-carbon bond from its 3-position to the 4-position of a six-membered piperazin-2-one ring. The dihydrochloride salt form indicates that two equivalents of hydrochloric acid have protonated the basic nitrogen atoms, typically the secondary amine of the azetidine ring and the non-amide nitrogen of the piperazine ring. This salt formation is often employed to improve the solubility and stability of amine-containing compounds.

Caption: Chemical structure of 4-(azetidin-3-yl)piperazin-2-one.

Synthesis and Characterization

While a definitive, publicly available, step-by-step synthesis for 4-(azetidin-3-yl)piperazin-2-one dihydrochloride is not extensively documented in peer-reviewed journals, a plausible and logical synthetic route can be constructed based on established organic chemistry principles and literature on analogous structures. The synthesis generally involves the formation of the two heterocyclic rings followed by their coupling.

Proposed Synthetic Workflow

A common strategy for constructing such molecules is the coupling of a suitably protected azetidine precursor with a piperazin-2-one moiety.

Step 1: Preparation of Protected Azetidine Intermediate The synthesis would likely begin with a commercially available or synthesized N-protected 3-aminoazetidine derivative. A common protecting group, such as a tert-butyloxycarbonyl (Boc) group, is used to prevent unwanted side reactions at the azetidine nitrogen.

Step 2: Synthesis of Piperazin-2-one Piperazin-2-one can be synthesized through various methods, often involving the cyclization of an ethylenediamine derivative.

Step 3: Coupling Reaction The protected 3-aminoazetidine can be coupled with a piperazin-2-one precursor, for instance, via reductive amination or nucleophilic substitution, to form the C-N bond between the two rings.

Step 4: Deprotection and Salt Formation The protecting group on the azetidine nitrogen is removed, typically under acidic conditions. Subsequent treatment with hydrochloric acid yields the final dihydrochloride salt.

Caption: Proposed synthetic workflow for 4-(azetidin-3-yl)piperazin-2-one dihydrochloride.

Characterization

The identity and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the connectivity of the atoms and the overall structure. The spectra would show characteristic peaks for the protons and carbons of both the azetidine and piperazin-2-one rings.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecule, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, such as the amide carbonyl (C=O) and N-H bonds.

-

Elemental Analysis: To confirm the empirical formula and the stoichiometry of the dihydrochloride salt.

Applications in Drug Discovery and Medicinal Chemistry

The 4-(azetidin-3-yl)piperazin-2-one scaffold is of significant interest in medicinal chemistry due to the favorable properties conferred by its constituent rings. The azetidine ring provides a rigid, three-dimensional structure that can enhance binding affinity and metabolic stability. The piperazin-2-one moiety offers a combination of a hydrogen bond acceptor (the amide carbonyl) and a basic nitrogen, which can be crucial for target engagement and pharmacokinetic properties.

A Versatile Building Block for CNS Agents

The structural features of this scaffold are particularly well-suited for the design of agents targeting the central nervous system. The constrained azetidine ring can improve metabolic stability and selectivity for CNS targets.[2] Indeed, derivatives of azetidine and piperazine are widely explored in the development of therapeutics for neurological disorders.[2]

A Key Component in PROTAC Technology

One of the most promising applications of 4-(azetidin-3-yl)piperazin-2-one is as a linker component in the design of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[3] A PROTAC consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.

The linker is not merely a spacer; its composition and conformation are critical for the formation of a stable and productive ternary complex (target protein-PROTAC-E3 ligase). The inclusion of a piperazine or piperazinone moiety in the linker can offer several advantages:

-

Improved Solubility and Physicochemical Properties: The basic nitrogen of the piperazine ring can be protonated at physiological pH, which can enhance aqueous solubility.[4][5]

-

Conformational Rigidity: The ring structure imparts a degree of rigidity to the linker, which can reduce the entropic penalty upon binding and help to pre-organize the two ligands in a favorable orientation for ternary complex formation.[4][5]

-

Metabolic Stability: The piperazinone ring can be more resistant to metabolic degradation compared to linear alkyl chains.[6]

Sources

- 1. 4-(Azetidin-3-YL)-1-methylpiperazin-2-one dihydrochloride | C8H17Cl2N3O | CID 72208303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 4-(Azetidin-3-YL)piperazin-2-one dihydrochloride in DMSO and Water: A Methodological Framework

An In-Depth Technical Guide for Researchers

Abstract

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility—the ability of a compound to dissolve in a solvent to form a homogeneous solution—stands as a primary determinant of success. Poor solubility can lead to a cascade of complications, including unreliable results in biological assays, diminished bioavailability, and significant hurdles in formulation development.[1][2]

4-(Azetidin-3-YL)piperazin-2-one dihydrochloride is a small molecule that incorporates several key structural features relevant to medicinal chemistry: a piperazine ring, common in many marketed drugs; a strained azetidine ring, which can offer unique conformational constraints; and a lactam moiety.[3][4] The compound is supplied as a dihydrochloride salt, a common strategy employed to enhance the aqueous solubility of basic parent compounds like those containing piperazine.[5]

Understanding its solubility in both an organic solvent like DMSO, the universal vehicle for compound storage and screening, and in water or aqueous buffers, which mimic physiological conditions, is therefore not merely a perfunctory step but a critical prerequisite for meaningful pharmacological investigation.[6] This guide provides the scientific rationale and actionable protocols to perform this essential characterization.

Physicochemical Analysis and Solubility Predictions

The structure of 4-(Azetidin-3-YL)piperazin-2-one dihydrochloride offers several clues to its expected solubility:

-

Piperazine and Azetidine Moieties: These nitrogen-containing heterocycles are basic and can be protonated.

-

Dihydrochloride Salt Form: The presence of two hydrochloride counterions indicates that the basic nitrogen atoms are protonated. This salt form is designed to dramatically increase polarity and favor dissolution in polar protic solvents like water.[5]

-

Lactam Group: The carbonyl group can act as a hydrogen bond acceptor.

-

Overall Structure: The molecule is relatively small and contains multiple polar functional groups.

Predicted Solubility:

-

In Water: High solubility is anticipated due to the dihydrochloride salt form, which will readily dissociate to form charged, highly solvatable species. The parent piperazine is itself freely soluble in water.[7][8][9]

-

In DMSO: Excellent solubility is expected. DMSO is a highly polar aprotic solvent capable of dissolving a vast range of both polar and non-polar compounds, making it an ideal solvent for creating high-concentration stock solutions for research.[6]

While these predictions provide a strong theoretical foundation, they must be confirmed by empirical measurement. The following sections distinguish between two key types of solubility—thermodynamic and kinetic—and provide protocols for their determination.

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

In drug discovery, solubility is not a single value but is typically assessed under two different conditions: thermodynamic and kinetic.[10]

-

Thermodynamic Solubility: This is the true, equilibrium solubility of a compound, defined as the saturation concentration of the most stable crystalline form of the compound in a solvent at a specific temperature and pressure.[11] This measurement is crucial for formulation and late-stage development, as it represents the maximum concentration achievable under equilibrium conditions.[2] The classic "shake-flask" method is the gold standard for its determination.[12][13]

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after a supersaturated solution, typically created by diluting a high-concentration DMSO stock into an aqueous buffer, is allowed to precipitate over a shorter time frame.[10][14] This value is highly relevant for early-stage discovery, as it mimics the conditions of most high-throughput screening (HTS) assays where compounds are introduced from DMSO stocks.[15][16]

Experimental Protocols for Solubility Determination

As a Senior Application Scientist, I present the following self-validating protocols, which explain the causality behind each step to ensure technical accuracy and reproducibility.

Protocol 1: Thermodynamic Solubility in Water (Shake-Flask Method)

This protocol determines the equilibrium solubility and is considered the definitive method.[11][17]

Objective: To find the maximum concentration of 4-(Azetidin-3-YL)piperazin-2-one dihydrochloride that dissolves in water at equilibrium.

Materials:

-

4-(Azetidin-3-YL)piperazin-2-one dihydrochloride (solid powder)

-

Deionized water or a relevant aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

HPLC-UV system for quantification

Step-by-Step Methodology:

-

Preparation: Accurately weigh an excess amount of the solid compound (e.g., 2-5 mg) into a glass vial. The key is to add enough solid so that undissolved material remains visible at the end of the experiment, ensuring saturation.[13]

-

Solvent Addition: Add a precise volume of the aqueous solvent (e.g., 1 mL) to the vial.

-

Equilibration: Cap the vial securely and place it on an orbital shaker at a constant temperature (e.g., 25°C). Agitate the slurry for a prolonged period, typically 24 to 48 hours, to ensure the solution has reached equilibrium.[11]

-

Phase Separation: After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the remaining solid.

-

Filtration: Carefully withdraw a portion of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is critical to ensure only the dissolved compound is measured.

-

Quantification: Prepare a series of calibration standards of the compound in the same solvent. Analyze the filtered supernatant and the calibration standards using a validated HPLC-UV method. The concentration of the compound in the supernatant is determined by comparing its peak area to the calibration curve. This is the thermodynamic solubility.

Caption: Workflow for determining thermodynamic solubility.

Protocol 2: Kinetic Solubility in Aqueous Buffer

This high-throughput protocol is ideal for early discovery settings.[14][15]

Objective: To measure the concentration of the compound that remains in an aqueous solution after precipitation from a DMSO stock.

Materials:

-

High-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microtiter plates (polypropylene for compound storage, clear for measurement)

-

Automated liquid handler or multichannel pipette

-

Plate shaker

-

Plate reader (Nephelometer or UV-Vis Spectrophotometer)

-

Solubility filter plates (optional, for UV-Vis method)

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).[14]

-

Plate Setup: Add a small, precise volume of the DMSO stock solution (e.g., 2 µL) to the wells of a 96-well plate.

-

Buffer Addition: Rapidly add the aqueous buffer to each well to achieve the desired final compound concentration and a low final DMSO percentage (typically ≤1-2%). For example, adding 198 µL of buffer to 2 µL of a 20 mM stock yields a final concentration of 200 µM in 1% DMSO.

-

Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C) on a plate shaker for a set period, typically 1 to 2 hours.[1] This allows time for the compound to precipitate if its concentration exceeds its kinetic solubility limit.

-

Detection (Two Common Methods):

-

A) Nephelometry (Light Scattering): Measure the turbidity of each well using a nephelometer.[1][15] The amount of scattered light is directly proportional to the amount of precipitated material. The highest concentration that does not show a significant increase in scattering above background is reported as the kinetic solubility.

-

B) Direct UV Assay: After incubation, filter the solution through a solubility filter plate to separate the undissolved precipitate.[15] Measure the UV absorbance of the clear filtrate in a UV-compatible plate. The concentration is calculated using a calibration curve prepared by diluting the DMSO stock in a solvent mixture (e.g., 50:50 acetonitrile:water) where the compound is known to be fully soluble.

-

Caption: Workflow for determining kinetic solubility.

Protocol 3: Solubility in 100% DMSO

Objective: To determine the maximum soluble concentration in DMSO for stock solution preparation.

Methodology: This is often determined pragmatically. A common approach is a serial dilution and visual inspection method.

-

Accurately weigh a known amount of the compound (e.g., 10 mg) into a small glass vial.

-

Add a small, precise volume of DMSO (e.g., 100 µL) and vortex thoroughly. Observe for complete dissolution.

-

If the compound dissolves completely, the solubility is greater than the current concentration (in this case, 100 mg/mL).

-

If undissolved solid remains, incrementally add more known volumes of DMSO, vortexing after each addition, until complete dissolution is achieved.

-

The solubility is calculated based on the initial mass of the compound and the total volume of DMSO required for complete dissolution. For most small molecules, solubility in DMSO is very high, often exceeding 200 mM.[6]

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table. Since experimental data is not available in the literature, the following table serves as a template for researchers to populate with their empirically determined values.

| Solvent/Buffer System | Solubility Type | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Notes |

| Deionized Water | Thermodynamic | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask Method, 24h |

| PBS (pH 7.4) | Thermodynamic | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask Method, 24h |

| PBS (pH 7.4) | Kinetic | 25 | [Experimental Value] | [Calculated Value] | 2h incubation, 1% DMSO |

| 100% DMSO | N/A | 25 | [Experimental Value] | [Calculated Value] | Visual determination |

To convert µg/mL to µM: Solubility (µM) = [Solubility (µg/mL) / Molecular Weight ( g/mol )] * 1000

Molecular Weight of C₇H₁₃N₃O · 2HCl = ~228.12 g/mol

Conclusion

The solubility of 4-(Azetidin-3-YL)piperazin-2-one dihydrochloride in DMSO and aqueous systems is a foundational parameter that dictates its utility in preclinical research. Based on its structure as a dihydrochloride salt of a basic compound, high aqueous solubility is strongly predicted, while its organic nature suggests excellent solubility in DMSO. However, these hypotheses must be rigorously tested. The thermodynamic and kinetic solubility protocols detailed in this guide provide a robust, reliable, and scientifically sound framework for researchers to generate this critical data. By meticulously following these methodologies, scientists can ensure the integrity of their subsequent biological data and make informed decisions in the complex process of drug development.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from AxisPharm website. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]

-

Bhattachar, S. N., Deschenes, L. A., & Wesley, J. A. (2006). In vitro solubility assays in drug discovery. Drug Discovery Today, 11(21-22), 1012–1018. [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from Domainex website. [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from BioDuro website. [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from Evotec website. [Link]

-

Solubility of Things. (n.d.). Piperazine. Retrieved from Solubility of Things website. [Link]

-

Taylor, L. S., & Flanagan, D. R. (2014). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. Pharmaceutical Research, 31(7), 1845–1855. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72208303, 4-(Azetidin-3-YL)-1-methylpiperazin-2-one dihydrochloride. Retrieved from PubChem. [Link]

-

Avdeef, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Bioavailability (pp. 189-231). Wiley. [Link]

-

Bergström, C. A. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Chen, X. (2014). Solubility estimation and rapid structural characterization of small molecule drugs in polymers. Purdue e-Pubs. [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved from Wikipedia. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from PubChem. [Link]

-

SINTEF. (n.d.). Solid liquid solubility of piperazine. Retrieved from SINTEF website. [Link]

-

CP Lab Safety. (n.d.). 4-(Azetidin-3-yl)-1-methylpiperazin-2-one dihydrochloride, 95% Purity. Retrieved from CP Lab Safety website. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8893, Piperazine Dihydrochloride. Retrieved from PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3056204, Piperazine, 1-(4-((4-chlorophenyl)methyl)-2-thiazolyl)-, dihydrochloride. Retrieved from PubChem. [Link]

-

American Elements. (n.d.). Azetidines. Retrieved from American Elements website. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. evotec.com [evotec.com]

- 3. Buy 4-(Azetidin-3-yl)piperidine [smolecule.com]

- 4. cas 1624260-62-3|| where to buy 4-(Azetidin-3-yl)piperazin-2-one hydrochloride [german.chemenu.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. lifechemicals.com [lifechemicals.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Piperazine - Wikipedia [en.wikipedia.org]

- 9. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In-vitro Thermodynamic Solubility [protocols.io]

- 12. researchgate.net [researchgate.net]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 17. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

A Technical Guide to the Stability and Storage of 4-(Azetidin-3-YL)piperazin-2-one Dihydrochloride

An In-Depth Technical Guide

Introduction

4-(Azetidin-3-YL)piperazin-2-one dihydrochloride is a bifunctional chemical scaffold increasingly utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1] Given its role in connecting a target-binding ligand to an E3 ligase ligand, the structural integrity and purity of this molecule are paramount to the efficacy and reproducibility of PROTAC-based research and development. The presence of degradation products can lead to ambiguous biological data, altered pharmacokinetics, and a general misinterpretation of structure-activity relationships.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the stability profile of 4-(Azetidin-3-YL)piperazin-2-one dihydrochloride. We will delve into its intrinsic physicochemical properties, explore potential degradation pathways based on its structural motifs, establish evidence-based storage and handling protocols, and provide detailed methodologies for its stability assessment. Our approach is grounded in established principles of pharmaceutical stability testing, aiming to provide a self-validating framework for ensuring the long-term integrity of this critical research compound.

Part I: Physicochemical Characterization and Intrinsic Stability Profile

A thorough understanding of a molecule's stability begins with an analysis of its structure and the inherent reactivity of its functional groups.

Molecular Structure and Properties

The structure of 4-(Azetidin-3-YL)piperazin-2-one dihydrochloride contains several key features that dictate its stability:

-

Azetidine Ring: A four-membered saturated nitrogen heterocycle. Such strained rings can be susceptible to nucleophilic attack and ring-opening reactions.[2][3]

-

Piperazin-2-one Ring: This moiety contains a lactam (a cyclic amide), which is a primary site for potential hydrolysis. It also features two nitrogen atoms, one of which is a tertiary amine integrated into the lactam system.

-

Dihydrochloride Salt: As a dihydrochloride salt, the compound's two most basic nitrogen atoms are protonated. This enhances aqueous solubility but also introduces considerations such as hygroscopicity and the potential for salt disproportionation back to the less stable free base.[4][5] Hydrochloride salts are the most common form for basic active pharmaceutical ingredients (APIs).[5]

| Property | Value | Source(s) |

| IUPAC Name | 4-(azetidin-3-yl)piperazin-2-one;dihydrochloride | N/A |

| CAS Number | 1624260-62-3 | [1][6] |

| Molecular Formula | C₇H₁₅Cl₂N₃O | Derived |

| Molecular Weight | 228.12 g/mol | Derived |

| Appearance | Solid | [6] |

| Recommended Storage Temp. | 2-8°C, Inert Atmosphere | [6] |

Predicted Stability Landscape

Based on the functional groups present, we can anticipate several primary degradation pathways. The presence of the strained azetidine ring and the lactam bond are the most significant liabilities. The dihydrochloride form generally imparts greater solid-state stability compared to the free base; however, this is contingent on controlling environmental factors like humidity.[4]

Part II: Potential Degradation Pathways and Mechanisms

Forced degradation studies, which subject a compound to stress conditions, are essential for elucidating its breakdown pathways.[7] While specific data for this molecule is not publicly available, we can infer likely mechanisms from studies on analogous structures.

Hydrolytic Degradation

Hydrolysis is a significant risk, primarily targeting the lactam bond and the azetidine ring.

-

Lactam Hydrolysis: The amide bond within the piperazin-2-one ring is susceptible to cleavage under both acidic and basic conditions, leading to a ring-opened amino acid derivative. This is a common degradation pathway for lactam-containing molecules.

-

Azetidine Ring Degradation: Research on other azetidine-containing pharmaceuticals has demonstrated a degradation mechanism involving the formation of a reactive azetidinium ion.[2][3][8] This intermediate is then susceptible to nucleophilic attack (e.g., by water or hydroxide), resulting in ring cleavage. This pathway can be as significant as amide hydrolysis.[2]

Oxidative Degradation

The nitrogen atoms, particularly the tertiary amine in the piperazinone ring, can be susceptible to oxidation. Piperazine itself is known to degrade via oxidation.[9][10] Common laboratory and atmospheric oxygen, potentially accelerated by light or trace metal ions, can lead to the formation of N-oxides and other oxidative products.

Photodegradation

Compounds containing nitrogen heterocycles, like piperazine, can be sensitive to light.[11][12] Exposure to UV or visible light can provide the energy to initiate photochemical reactions, leading to a complex mixture of degradants. Therefore, protection from light is a critical handling parameter.

Thermal Degradation

In the solid state, thermal stress can accelerate degradation, especially if moisture is present. For hydrochloride salts, elevated temperatures can increase molecular mobility within the crystal lattice, potentially facilitating disproportionation to the free base, which may be less stable.[4]

Below is a diagram illustrating the potential points of instability on the molecule.

Caption: Key degradation stressors and corresponding vulnerable sites.

Part III: Recommended Storage and Handling Protocols

The primary goal of a storage protocol is to mitigate the risks identified above. Based on vendor recommendations and the chemical nature of the compound, the following conditions are mandated for maintaining its long-term integrity.[6]

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2–8°C | Reduces the rate of all potential chemical degradation reactions and minimizes the risk of thermal decomposition. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation of the amine functionalities by displacing atmospheric oxygen.[9] |

| Moisture Control | Store in a desiccator or low-humidity cabinet | The compound is likely hygroscopic due to its salt nature.[11] Low humidity prevents water absorption, minimizing hydrolysis and salt disproportionation.[4] |

| Light Protection | Use of amber vials or store in the dark | Prevents photodegradation, a known risk for piperazine-containing structures.[11][12] |

| Container | Tightly sealed glass vials | Prevents exposure to atmospheric moisture and oxygen. Glass is preferred over plastic to avoid potential leaching or adsorption issues. |

Handling Procedures

-

Aliquoting: For multi-use batches, it is highly advisable to aliquot the compound into single-use vials upon receipt. This minimizes the number of times the primary stock is exposed to ambient conditions.

-

Controlled Environment: Whenever possible, handle the solid compound in a controlled atmosphere, such as a glove box purged with an inert gas.

-

Solution Stability: Solutions should be prepared fresh for each experiment. If short-term storage of a solution is necessary, it should be kept at 2-8°C and protected from light. The stability in various solvents should be experimentally determined if solutions are to be stored for any significant duration.

Part IV: Experimental Framework for Stability Assessment

To empirically validate the predicted stability profile and establish shelf-life, a structured experimental approach is necessary. This involves a combination of forced degradation studies and a long-term stability program.

Workflow for Stability Assessment

Caption: A systematic workflow for assessing compound stability.

Protocol 1: Forced Degradation (Stress Testing)

Objective: To rapidly identify potential degradation products and degradation pathways to inform the development of a stability-indicating analytical method.[7] The target degradation is typically 5-20%.[13]

Methodology:

-

Preparation: Prepare stock solutions of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

-

Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the stock solution. Incubate at 60°C. Withdraw aliquots at 2, 6, 12, and 24 hours. Neutralize with NaOH before analysis.

-

Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the stock solution. Incubate at 60°C. Withdraw aliquots at timed intervals. Neutralize with HCl before analysis.

-

Oxidation: Add an equal volume of 6% hydrogen peroxide (H₂O₂) to the stock solution. Store at room temperature, protected from light. Withdraw aliquots at timed intervals.

-

Thermal Stress (Solid): Place accurately weighed solid compound in a vial and store in an oven at 80°C. At each time point, dissolve the solid for analysis.

-

Photostability (Solid & Solution): Expose the solid compound and a stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil.

-

Analysis: Analyze all samples and controls using a high-performance liquid chromatography (HPLC) system coupled with a photodiode array (PDA) detector and a mass spectrometer (MS). This will allow for the separation of degradants, comparison of UV spectra, and identification based on mass-to-charge ratio.

Protocol 2: Long-Term Stability Study

Objective: To determine the shelf-life of the compound under recommended and accelerated storage conditions.

Methodology:

-

Sample Preparation: Aliquot the solid compound into multiple amber glass vials with screw caps. Place a primary set of vials in the recommended storage condition (2-8°C, desiccated, dark) and a secondary set in an accelerated condition (e.g., 25°C / 60% Relative Humidity).

-

Timepoints: Designate testing timepoints. For example: 0, 3, 6, 12, 18, and 24 months for the recommended condition; 0, 1, 3, and 6 months for the accelerated condition.

-

Testing: At each timepoint, analyze a vial from each condition. The tests should include:

-

Appearance: Visual inspection for changes in color or physical state.

-

Purity Assay: Quantify the amount of the parent compound using the validated stability-indicating HPLC method.

-

Degradant Profiling: Identify and quantify any degradation products.

-

-

Data Analysis: Plot the purity of the compound versus time for each condition. The data will be used to establish a retest date or shelf-life, defined as the time period during which the purity remains above a specified limit (e.g., 95%).

Conclusion

4-(Azetidin-3-YL)piperazin-2-one dihydrochloride is a molecule with inherent stability risks associated with its lactam and strained azetidine ring structures. Its hygroscopic nature as a dihydrochloride salt further necessitates stringent control over environmental moisture. Adherence to the recommended storage conditions—refrigerated (2-8°C), under an inert atmosphere, desiccated, and protected from light—is critical for preserving its chemical integrity.

For researchers in the field of targeted protein degradation, implementing the storage protocols and stability assessment frameworks outlined in this guide will ensure the quality and reliability of this key PROTAC linker. This diligence is fundamental to generating reproducible biological data and advancing the development of novel therapeutics.

References

- Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis.

- Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway.

- degradation-products-of-azetidine-core-g334089-isolation-structure-elucidation-and-p

- Stability of pharmaceutical salts in solid oral dosage forms. PubMed.

- Pharmaceutical salts of small molecule drugs: opportunities and challenges. Pharmaceutical Technology.

- Salt Selection in Drug Development. Pharmaceutical Technology.

- Stability of pharmaceutical salts in solid oral dosage forms. Taylor & Francis Online.

- Stability of pharmaceutical salts in solid oral dosage forms | Request PDF.

- 4-(Azetidin-3-yl)piperazin-2-one hydrochloride. MedChemExpress.

- Piperazine. Santa Cruz Biotechnology.

- Piperazine | 110-85-0. ChemicalBook.

- 110-85-0 CAS MSDS (Piperazine) Melting Point Boiling Point Density CAS Chemical Properties. ChemicalBook.

- What are the stability conditions of piperazine?. Biosynce.

- Piperazine | C4H10N2 | CID 4837. PubChem.

- Forced Degrad

- ICSC 1032 - PIPERAZINE (anhydrous). Inchem.org.

- Forced Degradation Studies to Assess the Stability of Drugs and Products.

- 4-(Azetidin-3-yl)piperazin-2-one hydrochloride | 1624260-62-3. Sigma-Aldrich.

- Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions.

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. 4-(Azetidin-3-yl)piperazin-2-one hydrochloride | 1624260-62-3 [sigmaaldrich.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. Degradation products of azetidine core G334089 – Isolation, structure elucidation and pathway: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 9. biosynce.com [biosynce.com]

- 10. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Piperazine | 110-85-0 [chemicalbook.com]

- 12. 110-85-0 CAS MSDS (Piperazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 4-(Azetidin-3-YL)piperazin-2-one Dihydrochloride for Advanced Research and Development

Introduction

4-(Azetidin-3-YL)piperazin-2-one dihydrochloride is a specialized heterocyclic compound that has garnered significant interest within the pharmaceutical and biotechnology sectors. Its unique structural architecture, featuring a four-membered azetidine ring linked to a piperazin-2-one core, makes it a valuable building block in medicinal chemistry. This guide provides an in-depth analysis of its chemical properties, synthesis, and applications, with a particular focus on its emerging role in the development of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs). The dihydrochloride salt form enhances its solubility and stability, making it amenable to a variety of experimental conditions.

Chemical Properties and Structural Analysis

The fundamental chemical attributes of 4-(Azetidin-3-YL)piperazin-2-one dihydrochloride are pivotal for its application in complex molecular design and synthesis. The presence of two hydrochloride moieties significantly influences its solubility and handling characteristics.

| Property | Value | Reference |

| CAS Number | 1403766-88-0 | |

| Molecular Formula | C₇H₁₃N₃O·2HCl (or C₇H₁₅Cl₂N₃O) | |

| Molecular Weight | 228.12 g/mol |

The structure of 4-(Azetidin-3-YL)piperazin-2-one is characterized by the fusion of two key heterocyclic systems. The azetidine ring, a saturated four-membered nitrogen-containing heterocycle, introduces a degree of conformational rigidity and a primary amine for potential derivatization. The piperazin-2-one moiety provides a lactam structure and a secondary amine within the ring, offering additional points for chemical modification. This combination of features makes it a versatile scaffold for constructing more complex molecules.

Synthesis and Mechanistic Considerations

The synthesis of 4-(Azetidin-3-YL)piperazin-2-one dihydrochloride is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity. A general synthetic approach is outlined below.

Synthetic Workflow Overview

Caption: Diagram illustrating the role of 4-(Azetidin-3-YL)piperazin-2-one as a linker in a PROTAC.

Experimental Protocol: Conjugation to a Carboxylic Acid-Containing Ligand

This protocol outlines a standard procedure for conjugating 4-(Azetidin-3-YL)piperazin-2-one dihydrochloride to a ligand that possesses a carboxylic acid functional group, a common step in PROTAC synthesis.

Materials:

-

4-(Azetidin-3-YL)piperazin-2-one dihydrochloride

-

Carboxylic acid-containing ligand

Biological activity of 4-(Azetidin-3-YL)piperazin-2-one dihydrochloride

An In-Depth Technical Guide to the Potential Biological Activity of 4-(Azetidin-3-YL)piperazin-2-one dihydrochloride as a Glycine Transporter Type 1 (GlyT1) Inhibitor

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the potential biological activity of 4-(Azetidin-3-YL)piperazin-2-one dihydrochloride, a novel compound with structural motifs suggestive of activity as a Glycine Transporter Type 1 (GlyT1) inhibitor. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics for central nervous system (CNS) disorders.

Introduction: The Therapeutic Promise of GlyT1 Inhibition

The N-methyl-D-aspartate (NMDA) receptor is a critical component of excitatory neurotransmission in the brain, playing a pivotal role in synaptic plasticity, learning, and memory.[1][2] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of several CNS disorders, most notably schizophrenia.[3][4] Glycine acts as an obligatory co-agonist at the NMDA receptor, meaning its presence is required for receptor activation by glutamate.[5][6] The synaptic concentration of glycine is regulated by two high-affinity transporters, GlyT1 and GlyT2.[5][7]

GlyT1, in particular, is responsible for the reuptake of glycine in forebrain regions where NMDA receptor-mediated neurotransmission is prominent.[8] Inhibition of GlyT1 leads to an increase in synaptic glycine levels, thereby enhancing NMDA receptor function.[1][2][4] This mechanism offers a promising therapeutic strategy for disorders characterized by NMDA receptor hypofunction, such as schizophrenia, by potentially alleviating cognitive and negative symptoms that are poorly addressed by current antipsychotics.[1][9][10] Preclinical and clinical studies have explored various GlyT1 inhibitors for their therapeutic potential in schizophrenia, depression, anxiety, and other neurological conditions.[1][5]

4-(Azetidin-3-YL)piperazin-2-one dihydrochloride: A Candidate GlyT1 Inhibitor

While direct biological data for 4-(Azetidin-3-YL)piperazin-2-one dihydrochloride is not extensively published, its chemical structure, featuring an azetidine ring coupled to a piperazinone core, presents a compelling scaffold for investigation as a GlyT1 inhibitor. The azetidine moiety can serve as a bioisosteric replacement for more traditional piperidine and pyrrolidine systems, offering unique conformational constraints that can enhance target engagement and selectivity.[11][12] The piperazine and piperidone components are common features in CNS-active compounds, including those targeting neurokinin receptors.[13]

This guide will, therefore, prospectively outline the potential biological activity of 4-(Azetidin-3-YL)piperazin-2-one dihydrochloride as a GlyT1 inhibitor and provide a detailed roadmap for its experimental characterization.

Proposed Mechanism of Action: Potentiation of NMDA Receptor Function

The hypothesized mechanism of action for 4-(Azetidin-3-YL)piperazin-2-one dihydrochloride is centered on the inhibition of GlyT1, leading to an increase in synaptic glycine concentrations. This, in turn, enhances the activation of NMDA receptors by the primary neurotransmitter, glutamate.

Caption: Hypothesized signaling pathway of 4-(Azetidin-3-YL)piperazin-2-one dihydrochloride.

Experimental Workflows for Characterization

A systematic evaluation of 4-(Azetidin-3-YL)piperazin-2-one dihydrochloride is required to validate its potential as a GlyT1 inhibitor. The following experimental workflows provide a comprehensive approach to characterizing its in vitro and in vivo activity.

In Vitro Characterization

1. Primary Binding Assay: Radioligand Displacement

This assay determines the affinity of the test compound for the GlyT1 transporter by measuring its ability to displace a known radiolabeled GlyT1 inhibitor.

-

Protocol:

-

Prepare cell membranes from a stable cell line overexpressing human GlyT1 (e.g., CHO-K1/hGlyT1a).[14]

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]ORG24598) and varying concentrations of 4-(Azetidin-3-YL)piperazin-2-one dihydrochloride.[15]

-

Allow the reaction to reach binding equilibrium (e.g., 60 minutes at room temperature).

-

Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound and free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[15]

-

2. Functional Assay: [³H]Glycine Uptake Inhibition

This assay measures the functional inhibition of GlyT1 by assessing the compound's ability to block the uptake of radiolabeled glycine into cells expressing the transporter.

-

Protocol:

-

Plate cells stably expressing the GlyT1 transporter (e.g., CHO-K1/hGlyT1a) in a 96- or 384-well plate and allow them to adhere overnight.[14][15]

-

Wash the cells with a pre-warmed assay buffer.

-

Pre-incubate the cells with varying concentrations of 4-(Azetidin-3-YL)piperazin-2-one dihydrochloride.

-

Initiate glycine uptake by adding a solution containing [³H]glycine.

-

After a defined incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

-

3. Selectivity Profiling

To ensure the compound's specificity for GlyT1, it should be tested against other relevant transporters and receptors, particularly GlyT2.

-

Protocol:

-

Perform [³H]glycine uptake assays using a cell line expressing GlyT2 to determine the IC50 for GlyT2 inhibition.[14]

-

Conduct binding or functional assays for a panel of CNS receptors and transporters to identify potential off-target activities.

-

Table 1: Hypothetical In Vitro Data for 4-(Azetidin-3-YL)piperazin-2-one dihydrochloride

| Assay | Parameter | Value |

| GlyT1 Radioligand Binding | Ki | 10 nM |

| GlyT1 [³H]Glycine Uptake | IC50 | 25 nM |

| GlyT2 [³H]Glycine Uptake | IC50 | >10,000 nM |

| Off-Target Receptor Panel | Ki | >1,000 nM for all targets |

In Vivo Evaluation

1. Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial for designing in vivo efficacy studies.

-

Protocol:

-

Administer 4-(Azetidin-3-YL)piperazin-2-one dihydrochloride to rodents via relevant routes (e.g., oral, intravenous).

-

Collect blood and brain tissue samples at various time points.

-

Analyze the concentration of the compound in plasma and brain homogenates using LC-MS/MS.

-

Calculate key pharmacokinetic parameters such as half-life, Cmax, Tmax, and brain-to-plasma ratio.

-

2. Preclinical Models of Schizophrenia

Animal models that mimic certain aspects of schizophrenia are used to assess the therapeutic potential of GlyT1 inhibitors.

-

NMDA Receptor Antagonist-Induced Hyperlocomotion:

-

Rationale: NMDA receptor antagonists like phencyclidine (PCP) or MK-801 induce hyperlocomotion in rodents, which is considered a model for the positive symptoms of schizophrenia.[6]

-

Protocol:

-

Acclimate rodents to an open-field arena.

-

Administer 4-(Azetidin-3-YL)piperazin-2-one dihydrochloride at various doses.

-

After a pre-treatment period, administer an NMDA receptor antagonist (e.g., MK-801).

-

Record and analyze locomotor activity (e.g., distance traveled, rearing frequency).

-

A reduction in hyperlocomotion by the test compound would indicate potential antipsychotic-like effects.[16]

-

-

-

Cognitive Deficit Models:

-

Rationale: Cognitive impairment is a core feature of schizophrenia.[10]

-

Protocol (e.g., Social Recognition Test):

-

Habituate a test rat to a juvenile rat in its home cage.

-

Administer 4-(Azetidin-3-YL)piperazin-2-one dihydrochloride.

-

After a delay, re-expose the test rat to the same juvenile and a novel juvenile.

-

Measure the time spent investigating each juvenile. An improvement in the ability to distinguish between the familiar and novel juvenile indicates enhanced social memory.[16]

-

-

Caption: A streamlined experimental workflow for the characterization of a novel GlyT1 inhibitor.

Conclusion

4-(Azetidin-3-YL)piperazin-2-one dihydrochloride represents a promising chemical scaffold for the development of a novel GlyT1 inhibitor. The therapeutic rationale for targeting GlyT1 in CNS disorders, particularly schizophrenia, is well-established. The experimental workflows detailed in this guide provide a robust framework for validating the biological activity of this compound, from initial target engagement and functional inhibition to in vivo efficacy in relevant preclinical models. Successful characterization of 4-(Azetidin-3-YL)piperazin-2-one dihydrochloride could lead to the development of a new therapeutic agent with the potential to address the unmet medical needs of patients with debilitating neurological and psychiatric conditions.

References

-

Cioffi, C. L., & Guzzo, P. R. (2016). Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders. Current Topics in Medicinal Chemistry, 16(29), 3404–3437. [Link]

-

Patsnap Synapse. (2024). What are GlyT1 inhibitors and how do they work? [Link]

-

Patsnap Synapse. (2024). What are GlyT1 modulators and how do they work? [Link]

-

D'Souza, D. C., et al. (2021). Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor PF-03463275 to Enhance Cognitive Training and Neuroplasticity in Schizophrenia. Neuropsychopharmacology, 46(10), 1833–1841. [Link]

-

Patsnap Synapse. (2025). What are the key players in the pharmaceutical industry targeting GlyT1? [Link]

-

Lest-Al-Kader, M., et al. (2015). Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? British Journal of Pharmacology, 172(10), 2487–2503. [Link]

-

Rosenbrock, H., et al. (2023). Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia. Neuropsychopharmacology, 48(5), 747–757. [Link]

-

BioIVT. (n.d.). GLYT1 Transporter Assay. [Link]

-

Kopec, K., et al. (2009). Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay. Journal of Biomolecular Screening, 14(9), 1104–1111. [Link]

-

Bentham Science Publishers. (n.d.). Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders. [Link]

-

ResearchGate. (2025). (PDF) Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay. [Link]

-

Amberg, W., et al. (2021). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemMedChem, 16(23), 3627–3634. [Link]

-

Bridges, T. M., Williams, R., & Lindsley, C. W. (2008). Design of potent GlyT1 inhibitors: in vitro and in vivo profiles. Current Opinion in Molecular Therapeutics, 10(6), 591–601. [Link]

-

Rosenbrock, H., et al. (2022). Effects of the Glycine Transporter-1 Inhibitor Iclepertin (BI 425809) on Sensory Processing, Neural Network Function, and Cognition in Animal Models Related to Schizophrenia. The Journal of Pharmacology and Experimental Therapeutics, 382(1), 1–11. [Link]

-

Amberg, W., et al. (2021). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemMedChem, 16(23), 3627-3634. [Link]

-

Tihanyi, K., et al. (2005). Interactions between glycine transporter type 1 (GlyT-1) and some inhibitor molecules. Current Medicinal Chemistry, 12(15), 1783-1794. [Link]

-

CP Lab Safety. (n.d.). 4-(Azetidin-3-yl)-1-methylpiperazin-2-one dihydrochloride, 95% Purity, C8H17Cl2N3O, 100 mg. [Link]

-

Cid, J. M., et al. (2010). Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs. ACS Medicinal Chemistry Letters, 1(9), 445–449. [Link]

-

Glekas, A. S., et al. (2001). Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor. Journal of Medicinal Chemistry, 44(21), 3535–3544. [Link]

-

Fisher Scientific. (n.d.). BLD Pharm 100MG 4-(Azetidin-3-yl)piperazin-2-one hydrochloride. [Link]

Sources

- 1. What are GlyT1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]

- 3. Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor PF-03463275 to Enhance Cognitive Training and Neuroplasticity in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders | Bentham Science [eurekaselect.com]

- 8. Design of potent GlyT1 inhibitors: in vitro and in vivo profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What are the key players in the pharmaceutical industry targeting GlyT1? [synapse.patsnap.com]

- 10. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buy 4-(Azetidin-3-yl)piperidine [smolecule.com]

- 12. Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)- 5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Effects of the Glycine Transporter-1 Inhibitor Iclepertin (BI 425809) on Sensory Processing, Neural Network Function, and Cognition in Animal Models Related to Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential targets of 4-(Azetidin-3-YL)piperazin-2-one dihydrochloride

An In-Depth Technical Guide to the Potential Biological Targets of 4-(Azetidin-3-YL)piperazin-2-one dihydrochloride

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 4-(Azetidin-3-YL)piperazin-2-one dihydrochloride, a molecule of significant interest in contemporary drug discovery. While commercially cataloged as a linker for Proteolysis Targeting Chimeras (PROTACs), its inherent structural motifs—an azetidine ring and a piperazin-2-one core—are prevalent in a multitude of biologically active agents. This document will first elucidate its primary application in the context of PROTAC development. Subsequently, it will explore the hypothetical, direct biological targets of the core scaffold, drawing upon extensive literature precedents for structurally related compounds. Finally, this guide will furnish detailed, field-proven experimental protocols for the identification and validation of these potential targets, equipping researchers and drug development professionals with the necessary tools to fully characterize this versatile chemical entity.

Part 1: The Primary Role of 4-(Azetidin-3-YL)piperazin-2-one dihydrochloride as a PROTAC Linker

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins.[1] These bifunctional molecules consist of three key components: a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.

4-(Azetidin-3-YL)piperazin-2-one dihydrochloride is classified as a PROTAC linker.[1] In this capacity, its primary function is not to exert a direct pharmacological effect but to optimally orient the target protein and the E3 ligase to facilitate the transfer of ubiquitin, marking the target for degradation. The choice of linker is critical in PROTAC design, as its length, rigidity, and composition can significantly impact the efficacy and selectivity of the resulting PROTAC. The azetidine and piperazinone moieties in this linker provide a degree of conformational rigidity that can be advantageous in achieving a productive ternary complex.

Caption: The mechanism of action of a PROTAC.

Part 2: Hypothetical Direct Targets of the 4-(Azetidin-3-YL)piperazin-2-one Scaffold

Beyond its role as a linker, the inherent chemical structure of 4-(Azetidin-3-YL)piperazin-2-one suggests the potential for direct interaction with biological targets. The piperazine and piperidine cores are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] Derivatives of these scaffolds are known to interact with a wide array of protein families, particularly G-protein coupled receptors (GPCRs) and ion channels in the central nervous system (CNS).

Based on extensive literature precedent for structurally related azetidinyl, piperidinyl, and piperazinyl compounds, we can hypothesize several potential target classes for this scaffold.

Neuromodulatory GPCRs

The piperazine moiety is a common feature in ligands for various neurotransmitter receptors.[3]

-

Serotonin (5-HT) Receptors: The 4-(azetidin-3-yl)piperidine scaffold, a close structural relative, exhibits significant activity at 5-HT1-like receptors.[4] The nitrogen atoms in the piperazine ring can act as hydrogen bond donors and acceptors, a key interaction for binding to serotonin receptors.

-

Dopamine (D) Receptors: Many antipsychotic drugs that target dopamine receptors incorporate a piperazine or piperidine ring.[5] These compounds often modulate dopaminergic signaling, which is crucial in various neurological and psychiatric conditions.

-

Histamine (H) Receptors: Piperazine and piperidine derivatives have been developed as potent histamine H3 receptor antagonists.[6]

-

Sigma (σ) Receptors: The piperidine moiety is a key structural element for high affinity at sigma-1 receptors.[6]

Other Potential Target Classes

-

Neurokinin (NK) Receptors: Azetidinyl-piperidone derivatives have been identified as selective antagonists of the neurokinin-2 (NK2) receptor.[7][8]

-

Metabotropic Glutamate (mGlu) Receptors: The 3-(azetidin-3-yl)-1H-benzimidazol-2-one core has been identified as a bioisosteric replacement for spiro-oxindole piperidine in the development of mGlu2 receptor positive allosteric modulators (PAMs).[9]

-

Enzymes:

-

Inflammasome Components: The 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold has been identified as a novel inhibitor of the NLRP3 inflammasome.[11]

The following table summarizes the hypothetical targets and the rationale for their consideration.

| Potential Target Class | Specific Example(s) | Rationale based on Structural Analogs | Reference(s) |

| GPCRs | 5-HT1 Receptors, Dopamine D2 Receptors, Histamine H3 Receptors, Sigma-1 Receptors, Neurokinin-2 Receptors, mGlu2 Receptors | The azetidinyl-piperazine/piperidine core is a common pharmacophore for these receptor families. | [4][5][6][7][8][9] |

| Enzymes | Diacylglycerol Acyltransferase 2 (DGAT2), Human Chymase | Derivatives have shown inhibitory activity against these enzymes. | [4][10] |

| Inflammasome | NLRP3 | A similar piperidinyl-benzimidazolone scaffold inhibits NLRP3. | [11] |

Part 3: Experimental Protocols for Target Identification and Validation

To empirically determine the biological targets of 4-(Azetidin-3-YL)piperazin-2-one dihydrochloride, a systematic, multi-tiered screening and validation approach is required.

Caption: A generalized workflow for target validation.

Tier 1: Broad In Vitro Target Screening

The initial step involves screening the compound against a broad panel of known biological targets to identify potential interactions.

Protocol: Radioligand Binding Assay Panel

This is a high-throughput method to assess the binding of a compound to a wide range of receptors, ion channels, and transporters.

Objective: To identify primary binding targets of 4-(Azetidin-3-YL)piperazin-2-one dihydrochloride from a large panel of proteins.

Methodology:

-